2,2-Dimethylglutaric acid

Beschreibung

Nomenclature and Chemical Classification

The systematic naming and classification of 2,2-Dimethylglutaric acid are fundamental to understanding its chemical identity and reactivity.

IUPAC Name: 2,2-dimethylpentanedioic acid

The internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 2,2-dimethylpentanedioic acid. solubilityofthings.comnih.govthermofisher.comfishersci.com This name precisely describes its molecular structure: a five-carbon dioic acid (pentanedioic acid) with two methyl groups attached to the second carbon atom.

Synonyms and Other Identifiers

In scientific literature and commercial databases, this compound is known by several other names and identifiers. These are crucial for comprehensive literature searches and substance identification.

| Identifier Type | Identifier |

| Synonym | This compound nih.govchemicalbook.com |

| Pentanedioic acid, 2,2-dimethyl- nih.govnist.gov | |

| α,α-Dimethylglutaric acid nist.gov | |

| CHEBI ID | CHEBI:68459 nih.govebi.ac.uk |

| UNII | S46AMQ2G6C nih.govchemicalbook.comechemi.com |

| CAS Number | 681-57-2 nih.govnist.gov |

| EC Number | 211-655-9 nih.govechemi.com |

| PubChem CID | 12681 nih.govchemimpex.com |

| MDL Number | MFCD00004197 chemicalbook.comchemimpex.com |

Classification as a Dicarboxylic Acid and Glutaric Acid Derivative

This compound is classified as an alpha,omega-dicarboxylic acid. nih.govebi.ac.ukebi.ac.ukchemicalbook.in This means it possesses two carboxylic acid functional groups (-COOH) located at the ends of its carbon chain. It is specifically a derivative of glutaric acid (pentanedioic acid), distinguished by the two methyl groups at the C-2 position. nih.gov This structural feature, a branched carbon chain, imparts unique properties to the molecule, influencing its reactivity and physical characteristics. solubilityofthings.com The presence of two carboxylic acid groups contributes to its acidity. solubilityofthings.com It is also categorized among methyl-branched fatty acids. chemfont.ca

Historical Overview of Research on this compound

Early research on this compound focused on its fundamental chemical properties and synthesis. For instance, studies have been conducted to determine the vapor pressures of the compound at various temperatures using the Knudsen mass-loss effusion technique. chemicalbook.comsigmaaldrich.com More recent research has expanded into its applications in coordination chemistry. A 2024 study reported the synthesis of five new coordination polymers based on this compound and bis(triazole)-derived ligands. acs.org These studies characterized the resulting two-dimensional layer structures and investigated their potential for ammonia (B1221849) sensing. acs.org

Significance in Contemporary Chemical and Biological Sciences

In modern science, this compound is recognized for its versatility. It serves as a crucial intermediate in the synthesis of a variety of organic compounds. solubilityofthings.comchemimpex.com These applications extend to the production of pharmaceuticals and agrochemicals. solubilityofthings.comchemimpex.com

From a biological perspective, it is identified as a metabolite. nih.govebi.ac.uk Its presence has been noted in the human adult urinary metabolome. ebi.ac.uk Furthermore, it has been reported in Apium graveolens (celery). nih.gov The compound is also studied in the context of metabolic pathways, particularly those involving carboxylic acids, which could provide insights into certain metabolic disorders. solubilityofthings.com Its distinct properties make it a valuable standard in analytical chemistry. chemimpex.com

Structure

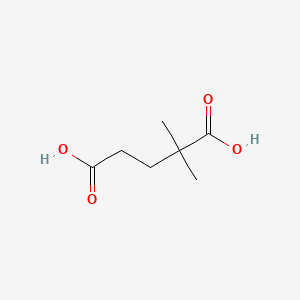

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUDGPVTCYNYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021585 | |

| Record name | 2,2-Dimethylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-57-2 | |

| Record name | 2,2-Dimethylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 681-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S46AMQ2G6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 2,2 Dimethylglutaric Acid

Conventional Synthetic Routes

Conventional methods for synthesizing 2,2-dimethylglutaric acid often rely on foundational organic reactions starting from readily available precursors. These routes include the hydrolysis of corresponding esters, condensation reactions to build the carbon skeleton, and the oxidation of suitable precursors.

Hydrolysis of Diethyl 2,2-Dimethylglutarate

The hydrolysis of the diethyl ester of this compound represents a straightforward method for obtaining the free dicarboxylic acid. This reaction can be carried out under either acidic or basic conditions. scribd.com In a typical basic hydrolysis, also known as saponification, the ester is treated with an aqueous solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide. egrassbcollege.ac.in The reaction proceeds by nucleophilic attack of the hydroxide ion on the carbonyl carbons of the ester groups, leading to the formation of the dicarboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the salt to yield the final this compound product.

A related method for the hydrolysis of dialkyl esters involves using a system of tert-butylamine, lithium bromide, methanol, and water, which can proceed under reflux conditions to achieve high yields. sciopen.com While specific yields for the hydrolysis of diethyl 2,2-dimethylglutarate are not extensively detailed in recent literature, the hydrolysis of the closely related dimethyl glutarate using a cation exchange resin as a catalyst has been reported to achieve yields as high as 88.84%. google.com

Table 1: Representative Conditions for Ester Hydrolysis

| Precursor | Reagents/Catalyst | Solvent | Conditions | Product | Reported Yield |

| Diethyl Phenylacetate (Model) | t-BuNH₂, LiBr | Methanol/Water | Reflux | Phenylacetic Acid | Quantitative sciopen.com |

| Dimethyl Glutarate (Related) | Cation Exchange Resin | Water | 130°C | Glutaric Acid | 88.84% google.com |

Condensation Reactions (e.g., Ethyl Cyanoacetate (B8463686) with Acetone)

Condensation reactions provide a powerful tool for constructing the carbon backbone of this compound from simpler molecules. A notable example involves the reaction of ethyl cyanoacetate with acetone. A described procedure modifies the Cope reaction by using ammonium (B1175870) acetate (B1210297) as a catalyst. richmond.edu In this synthesis, a mixture of acetone, ethyl cyanoacetate, and ammonium acetate is allowed to stand for several days. The reaction proceeds through a Knoevenagel-type condensation. The water formed during the reaction is removed azeotropically with benzene (B151609) to drive the equilibrium toward the product, isopropylidenecyanoacetic ester. richmond.edu Subsequent hydrolysis and decarboxylation of this intermediate would yield the target acid. One documented synthesis of the intermediate ester reported a 78% yield. richmond.edu

Table 2: Condensation Synthesis of Isopropylidenecyanoacetic Ester

| Precursors | Catalyst | Solvent | Conditions | Intermediate Product | Reported Yield |

| Ethyl Cyanoacetate, Acetone | Ammonium Acetate | Benzene (for water removal) | Room Temp, multiple days | Isopropylidenecyanoacetic ester | 78% richmond.edu |

Oxidation of Precursors (e.g., 2,2-Dimethyl-1,5-Pentanediol)

The synthesis of this compound can be achieved through the oxidation of appropriate precursors that already contain the required seven-carbon skeleton. While the direct oxidation of 2,2-dimethyl-1,5-pentanediol is a logical route, specific procedural details are not widely published, though methods involving ruthenium or palladium catalysts have been noted. egrassbcollege.ac.inosti.gov

A well-documented and high-yield alternative involves the oxidation of 2,2-dimethyl-4-cyanobutyraldehyde. epdf.pub This method employs a mixture of sulfuric acid and manganese dioxide in an aqueous solution. The cyano and aldehyde groups are simultaneously hydrolyzed and oxidized to carboxylic acid functionalities. The reaction is stirred for several hours, and after workup including ether extraction, this compound is isolated. This procedure has been reported to produce the acid with a yield of 86%. epdf.pub

Table 3: Oxidation of a Cyanobutyraldehyde Precursor

| Precursor | Oxidizing Agent | Solvent/Medium | Conditions | Product | Reported Yield |

| 2,2-Dimethyl-4-cyanobutyraldehyde | MnO₂ / H₂SO₄ | Water | 35-40°C, 4 hours | This compound | 86% epdf.pub |

Approaches from Related Dicarboxylic Acid Syntheses

Methodologies developed for other dicarboxylic acids can often be adapted for the synthesis of this compound. These include sequential reactions that modify existing carbon skeletons or build them through established reaction cascades.

Halogenation-Oxidation Sequential Synthesis

The haloform reaction provides a classic example of a halogenation-oxidation sequence to convert a methyl ketone into a carboxylic acid with one less carbon atom. chegg.comyoutube.com This method has been effectively used to prepare this compound from dimethyldihydroresorcinol, also known as methone. egrassbcollege.ac.in The procedure involves the preparation of a sodium hypochlorite (B82951) solution by passing chlorine gas into a cooled sodium hydroxide solution. The methone, dissolved in aqueous potassium hydroxide, is then added slowly to the hypochlorite solution. egrassbcollege.ac.in The reaction proceeds via exhaustive halogenation of the acetyl group followed by cleavage to form the dicarboxylate and chloroform. After acidification and extraction, this method yields crystalline β,β-dimethylglutaric acid (an older nomenclature for this compound) in excellent yields of 91–96%. egrassbcollege.ac.in

Table 4: Synthesis via Haloform Reaction

| Precursor | Key Reagents | Solvent | Conditions | Product | Reported Yield |

| Methone | NaOH, Cl₂ (to form NaOCl), KOH | Water | 0-40°C, 6-8 hours | This compound | 91-96% egrassbcollege.ac.in |

Aldol (B89426) Reaction-Based Synthesis

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be strategically employed in retrosynthesis to design pathways to complex molecules. scribd.comyoutube.com A plausible, though not explicitly documented, route to this compound could be envisioned using an aldol condensation strategy. Such a synthesis would require the disconnection of a Cα-Cβ bond in a suitable precursor. youtube.comresearchgate.net

A theoretical pathway could involve a crossed aldol reaction between isobutyraldehyde (B47883) (providing the 2,2-dimethyl group) and a pyruvate (B1213749) derivative (e.g., ethyl pyruvate), which would act as the enolate equivalent. The resulting β-hydroxy-α-keto ester could then undergo dehydration to an α,β-unsaturated intermediate. Subsequent oxidative cleavage of the double bond (e.g., via ozonolysis or strong permanganate (B83412) oxidation) would yield the desired this compound. This approach leverages the principles of aldol chemistry to construct the seven-carbon backbone from smaller, readily available starting materials.

Enzymatic and Biocatalytic Approaches

While specific literature detailing the direct biocatalytic production of this compound through the whole-cell biotransformation of its precursors using Escherichia coli expressing 2-dehydrogenase enzymes or its stereoselective hydroxylation at the C3 position was not available within the scope of the conducted search, the underlying principles of such biocatalytic systems are well-established. A critical component of these systems is the regeneration of essential cofactors.

Cofactor Regeneration Systems (e.g., NADH via Glucose Dehydrogenase)

Many enzymatic reactions, particularly those involving oxidoreductases like dehydrogenases, depend on expensive nicotinamide (B372718) cofactors such as NADH (Nicotinamide Adenine Dinucleotide, reduced form). For a biocatalytic process to be economically viable, the stoichiometric use of these cofactors is prohibitive. Therefore, efficient in situ regeneration systems are crucial. nih.gov

A widely employed and effective strategy for NADH regeneration is the use of a coupled enzyme system with a sacrificial co-substrate. biorxiv.org Glucose dehydrogenase (GDH) is a highly effective enzyme for this purpose. biorxiv.orgmdpi.com GDH catalyzes the oxidation of inexpensive glucose to D-glucono-1,5-lactone, a reaction that simultaneously reduces the oxidized cofactor NAD+ back to its active NADH form. mdpi.com This regenerated NADH can then be utilized by the primary production enzyme (e.g., a dehydrogenase) to perform the desired chemical transformation.

This system can be integrated into a whole-cell biocatalyst, often using recombinant Escherichia coli. nih.govuniovi.es By engineering an E. coli strain to co-express both the target production enzyme and glucose dehydrogenase, a self-sufficient catalyst is created. mdpi.comnih.gov The addition of glucose to the reaction medium fuels the regeneration cycle, ensuring a continuous supply of NADH for the primary synthesis reaction. nih.govmdpi.com This approach has been shown to be superior to other regeneration methods, allowing for higher substrate loading and improved reaction yields in various biotransformations. nih.gov

Synthesis of this compound Derivatives and Analogs

Carboxyacyl Derivatives and Reactions with Anhydrides

2,2-Dimethylglutaric anhydride (B1165640) is a key intermediate for producing a variety of derivatives. It is typically synthesized from this compound through dehydration, a reaction that can be accomplished using condensing agents like acetic anhydride or by reacting the acid with reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine. guidechem.com

As a cyclic anhydride, 2,2-dimethylglutaric anhydride is a versatile acylating agent. a2bchem.com It readily undergoes ring-opening reactions when treated with nucleophiles. a2bchem.com This reactivity is harnessed to create various carboxyacyl derivatives:

Alcoholysis : Reaction with alcohols results in the formation of monoesters.

Aminolysis : Reaction with amines yields the corresponding amides.

These reactions provide a straightforward method for introducing the 2,2-dimethylglutaroyl moiety into other molecules, a valuable strategy in the synthesis of complex organic compounds and functional materials. a2bchem.com

Development of Coordination Polymers and Metal Complexes

In its deprotonated form, 2,2-dimethylglutarate (dmg) acts as a flexible dicarboxylate ligand capable of coordinating to metal ions in various modes. This property has been exploited to construct novel coordination polymers (CPs), which are crystalline materials with potential applications in areas like gas storage and sensing. nih.gov

Hydrothermal synthesis is a common method for preparing these materials. This involves reacting a metal salt with this compound and often a secondary organic linker ligand in water at elevated temperatures. nih.gov This technique has yielded a range of CPs with diverse structures, from one-dimensional (1D) chains to two-dimensional (2D) networks. nih.govresearchgate.netdergipark.org.tr The specific structure is influenced by the choice of metal ion, the coordination geometry it prefers, and the presence of other ligands. dergipark.org.tr For instance, recent research has detailed the synthesis and characterization of several new CPs using 2,2-dimethylglutarate with metal ions such as Co(II), Zn(II), Cd(II), and Cu(II). nih.govdergipark.org.tr

The table below summarizes some recently synthesized coordination polymers incorporating the 2,2-dimethylglutarate ligand. nih.govdergipark.org.tr

| Metal Ion | Secondary Ligand | Compound Formula | Structural Dimensionality |

| Cobalt (Co²⁺) | obtb | [Co(μ-dmg)(μ-obtx)]n | 2D |

| Zinc (Zn²⁺) | obtb | [Zn(μ-dmg)(μ-obtx)]n | 2D |

| Cadmium (Cd²⁺) | obtb | [Cd(μ-dmg)(μ-obtx)]n | 2D |

| Cobalt (Co²⁺) | pbtx | [Co₂(μ-dmg)₂(μ-pbtx)₂]n | 2D |

| Cadmium (Cd²⁺) | pbtx | [Cd(μ-dmg)(H₂O)(μ-pbtx)]n | 2D |

| Copper (Cu²⁺) | 2-meim | [Cu₂(μ-dmg)₂(2-meim)₄]·5H₂O | Dimeric (0D) |

| Cadmium (Cd²⁺) | 2-meim | {[Cd(μ-dmg)(2-meim)₂]·H₂O}n | 1D |

Coordination with Bis(triazole)-Derived Ligands

The hydrothermal reactions of this compound (H2dmg) with metal ions and flexible bis(triazole)-derived ligands, such as 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (pbtx) and 1,2-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (obtx), have yielded a series of new coordination polymers. nih.govacs.org Five distinct complexes involving Co(II), Zn(II), and Cd(II) have been synthesized and characterized. acs.org Single-crystal X-ray diffraction studies revealed that all five compounds form 2D layer structures. nih.govresearchgate.netnih.gov

In the complexes [Co(μ-dmg)(μ-obtx)]n (1) and [Zn(μ-dmg)(μ-obtx)]n (2), which are isomorphous, the metal ions are bridged by the 2,2-dimethylglutarate (dmg) ligands to form one-dimensional (1D) chains. nih.gov These chains are further interconnected by the obtx ligands, resulting in a 2D layered architecture. nih.gov Similarly, the cadmium complex, [Cd(μ-dmg)(μ-obtx)]n (3), features Cd(II) ions linked by dmg ligands into zigzag 1D polymeric chains, which are then connected by obtx linkers to create a 2D layer. nih.gov

The cobalt complex [Co2(μ-dmg)2(μ-pbtx)2]n (4) and the cadmium complex [Cd(μ-dmg)(H2O)(μ-pbtx)]n (5) also exhibit 2D layered structures formed through the bridging of both dmg and the pbtx ligand. nih.govacs.org The structural diversity of these compounds highlights the significant role played by the interplay between the flexible dicarboxylate (dmg) and the varied geometries of the bis(triazole) linkers in determining the final architecture. nih.gov

Table 1: Coordination Polymers of 2,2-Dimethylglutarate with Bis(triazole) Ligands

| Compound | Metal Ion | Bis(triazole) Ligand | Formula | Structural Dimensionality |

|---|---|---|---|---|

| 1 | Co(II) | obtx | [Co(μ-dmg)(μ-obtx)]n | 2D Layer |

| 2 | Zn(II) | obtx | [Zn(μ-dmg)(μ-obtx)]n | 2D Layer |

| 3 | Cd(II) | obtx | [Cd(μ-dmg)(μ-obtx)]n | 2D Layer |

| 4 | Co(II) | pbtx | [Co2(μ-dmg)2(μ-pbtx)2]n | 2D Layer |

| 5 | Cd(II) | pbtx | [Cd(μ-dmg)(H2O)(μ-pbtx)]n | 2D Layer |

obtx = 1,2-bis(1H-1,2,4-triazol-1-ylmethyl)benzene; pbtx = 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene

Coordination with Bis(imidazole) Linkers and Metal Ions

The use of flexible bis(imidazole) linkers in conjunction with this compound has led to the synthesis of coordination polymers with varied dimensionalities and topologies. researchgate.net Hydrothermal reactions involving H2dmg, various metal salts (Co, Cu, Zn, Cd), and bis(imidazole) ligands like 1,4-bis(imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene (p-tmbix) and 1,2-bis(imidazol-1-ylmethyl)benzene (obix) have been explored. researchgate.netresearchgate.net

For instance, five different coordination polymers were successfully created using H2dmg and the p-tmbix ligand. researchgate.net These complexes, including {[Co2(μ-dmg)2(μ-p-tmbix)2]⋅H2O}n and [Cd(μ-dmg)(μ-p-tmbix)]n, displayed structures ranging from 2D networks to complex, interpenetrated 3D frameworks. researchgate.net Another study details the synthesis of four coordination polymers using the obix ligand with Co(II), Cu(II), Zn(II), and Cd(II) ions. researchgate.net The resulting structures included unusual 2D + 2D + 2D → 2D interpenetrating networks and uninodal 4-connected sql topologies. researchgate.net

The flexibility of the bis(imidazole) ligand, combined with the coordination preferences of the metal ion, significantly influences the final architecture. Research has shown that even the choice of metal salt can lead to structurally different complexes. researchgate.net The effect of sterically hindered auxiliary ligands, such as 1,1'-((2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) (ptmbix), has been shown to produce 3D coordination polymers with a diamond-like (dia) topology. ogu.edu.tr

Table 2: Examples of Coordination Polymers with 2,2-Dimethylglutarate and Bis(imidazole) Ligands

| Metal Ion | Bis(imidazole) Ligand | Resulting Structure | Reference |

|---|---|---|---|

| Co(II), Zn(II), Cd(II) | p-tmbix | 2D and 3D frameworks | researchgate.net |

| Co(II), Cu(II), Zn(II), Cd(II) | obix | Interpenetrating 2D networks | researchgate.net |

| Cd(II) | bib | 2D structure with sql topology | ogu.edu.tr |

| Cd(II) | pbix | 3D interpenetrating framework | ogu.edu.tr |

| Cd(II) | ptmbix | 3D coordination polymer (dia topology) | ogu.edu.tr |

p-tmbix = 1,4-bis(imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene; obix = 1,2-bis(imidazol-1-ylmethyl)benzene; bib = 1,4-di(1H-imidazol-1-yl)butane; pbix = 1,4-bis((1H-imidazol-1-yl)methyl)benzene; ptmbix = 1,1'-((2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole)

Coordination with Pyridyl Group Ligands

Coordination polymers of 2,2-dimethylglutarate have also been synthesized using pyridyl group ligands as linkers. researchgate.netogu.edu.tr Hydrothermal reactions of manganese(II) acetate with H2dmg in the presence of either 4,4′-bipyridine (bipy) or 1,2-di(4-pyridyl)ethylene (dpeten) produced two new 3D coordination polymers. researchgate.netresearchgate.net In these structures, the dmg anions coordinate to the Mn(II) ions to form 1D chains, which are then connected by the bipy or dpeten ligands to generate the final 3D frameworks. researchgate.netresearchgate.net

Similarly, mixed-ligand coordination polymers containing dmg and 1,2-bis(4-pyridyl)ethane (B167288) (dpetan) have been synthesized with Co(II), Ni(II), and Zn(II). researchgate.netogu.edu.tr The resulting complexes displayed varied structural dimensions. The Co(II) and Ni(II) complexes formed 2D structures where the metal ions were bridged by both dmg and dpetan ligands. researchgate.netogu.edu.tr In contrast, the Zn(II) complex exhibited a 1D ladder-like structure, which was further extended into a 2D supramolecular network through hydrogen bonding. researchgate.netogu.edu.tr A notable finding from this research was that the dmg ligand exhibited three different coordination modes across the three complexes. ogu.edu.tr

Table 3: Coordination Polymers of 2,2-Dimethylglutarate with Pyridyl Ligands

| Metal Ion | Pyridyl Ligand | Formula / Description | Structural Dimensionality |

|---|---|---|---|

| Mn(II) | bipy | [Mn2(μ4-dmg)2(μ-bipy)]n | 3D |

| Mn(II) | dpeten | [Mn2(μ4-dmg)2(μ-dpeten)]n | 3D (2-fold interpenetrating) |

| Co(II) | dpetan | [Co(μ3-dmg)(μ-dpetan)]n | 2D |

| Ni(II) | dpetan | [Ni2(μ-dmg)2(H2O)2(μ-dpetan)2]n | 2D |

| Zn(II) | dpetan | [Zn(μ-dmg)(H2O)(μ-dpetan)0.5]n | 1D (extends to 2D via H-bonds) |

bipy = 4,4′-bipyridine; dpeten = 1,2-di(4-pyridyl)ethylene; dpetan = 1,2-bis(4-pyridyl)ethane

Coordination with 2-Methylimidazole (B133640)

The coordination of 2,2-dimethylglutarate with the simpler N-donor ligand 2-methylimidazole (2-meim) has been shown to produce distinct structural motifs. dergipark.org.trresearchgate.net Two novel complexes, one with copper(II) and one with cadmium(II), were prepared using dmg and 2-meim as ligands. dergipark.org.trresearchgate.net

The copper complex, [Cu2(μ-dmg)2(2-meim)4]∙5H2O, forms a dimeric structure. dergipark.org.trresearchgate.net In this arrangement, the dmg ligands act as bridges between the two Cu(II) ions. dergipark.org.tr Each copper ion adopts a distorted square planar geometry, coordinating to two dmg oxygen atoms and two 2-meim nitrogen atoms. dergipark.org.trresearchgate.net These discrete dimeric units are then assembled into a 3D supramolecular structure through hydrogen bonding and π-bonding interactions. dergipark.org.tr

The cadmium complex, {[Cd(μ-dmg)(2-meim)2]∙H2O}n, forms a 1D polymeric structure. dergipark.org.trresearchgate.net The Cd(II) ions, which have a distorted octahedral geometry, are linked by the dmg ligands into 1D zigzag polymer chains. dergipark.org.trresearchgate.net These chains are further organized into a 3D supramolecular architecture via molecular interactions. dergipark.org.tr

Table 4: Coordination Complexes of 2,2-Dimethylglutarate with 2-Methylimidazole

| Compound | Metal Ion | Coordination Geometry | Structure |

|---|---|---|---|

| [Cu2(μ-dmg)2(2-meim)4]∙5H2O | Cu(II) | Distorted square planar | Dimeric |

| {[Cd(μ-dmg)(2-meim)2]∙H2O}n | Cd(II) | Distorted octahedral | 1D Polymeric |

Biochemical and Biological Roles of 2,2 Dimethylglutaric Acid

Involvement in Metabolic Pathways

2,2-Dimethylglutaric acid, a dicarboxylic acid characterized by a five-carbon chain with two methyl groups attached to the second carbon, has been identified as a metabolite in various biological systems. smolecule.comnih.govebi.ac.uk Its structural similarity to other dicarboxylic acids suggests its participation in a range of metabolic processes, from energy production to the regulation of enzymatic activities. smolecule.com

Role in Dicarboxylic Acid Metabolism

As a dicarboxylic acid, this compound is part of a class of organic compounds that can be metabolized through pathways such as peroxisomal β-oxidation. nih.gov This process serves as an alternative to mitochondrial β-oxidation for breaking down fatty acids and other molecules, particularly those with branched chains. nih.gov While the specific metabolic fate of this compound within these pathways is not extensively detailed in current literature, its structure suggests it could be a substrate for enzymes involved in dicarboxylic acid metabolism.

Interactions with Enzymatic Systems and Metabolic Regulation

Research indicates that this compound has the potential to serve as a substrate for various enzymes, thereby playing a role in metabolic regulation. smolecule.com Due to its structural analogy to other metabolic intermediates, it may interact with enzymes such as dehydrogenases or synthases. The presence of such metabolites can influence the rate of metabolic pathways by either activating or inhibiting key enzymes. However, specific enzymatic interactions and the precise regulatory roles of this compound are areas requiring further investigation.

Association with Fatty Acid Metabolism

This compound has been associated with fatty acid metabolism. smolecule.com Dicarboxylic acids are known products of ω-oxidation of fatty acids, an alternative pathway that becomes more active when mitochondrial β-oxidation is impaired. The resulting dicarboxylic acids can then undergo peroxisomal β-oxidation. nih.gov The presence of this compound could, therefore, be indicative of the metabolic state related to fatty acid utilization and potential dysregulation.

Relation to Amino Acid Metabolism

A significant link has been established between this compound and amino acid metabolism, as it is a known metabolite of the branched-chain amino acid L-isoleucine. smolecule.com The catabolism of branched-chain amino acids is a complex process that generates various intermediates, and the formation of this compound is a part of this intricate network. Its levels may serve as a biomarker for certain metabolic disorders related to branched-chain amino acid metabolism. smolecule.com

Modulation of Enzymatic Activity

The structure of this compound suggests it could modulate the activity of certain enzymes. As an analog of other metabolic intermediates, it could potentially act as a competitive or allosteric regulator of enzymes within central metabolic pathways. For instance, many enzymes in the TCA cycle and fatty acid oxidation pathways are regulated by the concentration of various small molecules. However, specific studies detailing the direct modulatory effects of this compound on enzymatic activity are not yet prevalent in the scientific literature.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylpentanedioic acid | nih.govebi.ac.uk |

| Molecular Formula | C7H12O4 | nih.gov |

| Molecular Weight | 160.17 g/mol | nih.gov |

| Appearance | White to pale yellow powder | smolecule.com |

| Melting Point | 82-86 °C | smolecule.com |

Substrate for Specific Enzymes

Research indicates that this compound can act as a substrate for various enzymes and is considered a metabolite of the amino acid L-isoleucine. smolecule.com However, specific enzymes that utilize this compound as a primary substrate are not extensively documented in current scientific literature. Its structural similarity to other dicarboxylic acids suggests a potential role in metabolic regulation and energy production, though the precise enzymatic reactions are not detailed. smolecule.com

Interaction with Key Metabolic Enzymes

While it is understood that this compound is involved in metabolic processes, specific data detailing its direct interaction with key metabolic enzymes is not available in the reviewed literature. smolecule.com Its role as a metabolite suggests it is processed within cellular metabolic networks, but the specific enzymes it may inhibit, activate, or otherwise modulate have not been explicitly identified.

Effect on Plasma Membrane H+-ATPase Phosphorylation and Activation

There is currently no scientific evidence available that describes a direct effect of this compound on the phosphorylation or activation of plasma membrane H+-ATPase.

Potential in Inhibiting Aldose Reductase and L-Hexonate Dehydrogenase

Scientific literature does not currently support a role for this compound as an inhibitor of either aldose reductase or L-hexonate dehydrogenase.

Impact on D-Aspartate Oxidase (DDO) Activity

There is no available research that details any impact, whether inhibitory or otherwise, of this compound on the activity of D-Aspartate Oxidase (DDO).

Cellular Signaling Pathways and Homeostasis

The influence of this compound on cellular-level processes remains an area with limited specific research.

Influence on Cell Survival and Apoptosis

There is no scientific information available to describe the influence of this compound on cell survival or the process of apoptosis.

Role in Intracellular pH Homeostasis

Information regarding the direct involvement of this compound in the maintenance of intracellular pH is not available in the current body of scientific research. The existing literature focuses on the chemical properties and synthesis applications of this compound. newhavenpharma.comsmolecule.comlookchem.comchemicalbook.com

Research into intracellular pH regulation often involves studying the transport and buffering capacities of various cellular components and metabolites. nih.govmdpi.comnih.gov For instance, studies have detailed how other dicarboxylic acids and their derivatives, such as 2-hydroxyglutarate, can be influenced by and, in turn, influence cellular pH, particularly in contexts like hypoxia and cancer metabolism. nih.govresearchgate.netbiorxiv.orgbiorxiv.org However, similar research has not been extended to this compound.

Detailed Research Findings:

No research findings specifically investigating the role of this compound in intracellular pH homeostasis could be identified.

Data Tables:

As no specific data from research studies on this topic are available, no data tables can be generated.

Applications of 2,2 Dimethylglutaric Acid in Biological and Medical Research

2,2-Dimethylglutaric acid, a dicarboxylic acid, has been identified in various biological and medical research contexts. nih.gov Its applications range from its use as a component in the synthesis of potential therapeutic agents to its role as a metabolite in various biological systems.

Structural and Spectroscopic Characterization in Research

Single Crystal X-ray Diffraction Studies

Research has demonstrated that 2,2-dimethylglutaric acid, in coordination with various metal ions and auxiliary ligands, can form diverse two-dimensional (2D) layer structures. For example, five new coordination polymers involving Co(II), Zn(II), and Cd(II) ions, this compound, and bis(triazole)-derived ligands were all found to exhibit 2D layer structures. acs.orgsemanticscholar.orgkuleuven.benih.gov In these structures, the metal ions are typically bridged by both the 2,2-dimethylglutarate and the ancillary ligands, creating extended sheets. acs.orgresearchgate.net For instance, in complexes like [Co(μ-dmg)(μ-obtx)]n and [Ni2(μ-dmg)2(H2O)2(μ-dpetan)2]n, the Co(II) or Ni(II) ions are linked by both dmg and other ligands to form these 2D architectures. researchgate.netresearchgate.netogu.edu.tr Similarly, a copper coordination polymer, [Cu(μ4-dmg)(μ-pbix)0.5]n, also displays a 2D network. researchgate.netresearchgate.net In some cases, these 2D layers can be further extended into 3D supramolecular networks through interactions like hydrogen bonding. researchgate.netresearchgate.net

The formation of these layered structures is influenced by the coordination preferences of the metal ion and the geometry of the ligands. For example, in a cadmium complex, [Cd(μ-dmg)(μ-obtx)]n, the carboxylate groups of the dmg ligand coordinate to two different Cd(II) ions in a bis(bidentate) fashion, resulting in a 1D zigzag chain which is then linked by other ligands to form the 2D layer. nih.gov The topological analysis of these 2D structures often reveals a sql (square lattice) topology, with 4-connected metal centers. researchgate.netnih.gov

Beyond 2D layers, 2,2-dimethylglutarate is a versatile building block for constructing complex three-dimensional (3D) frameworks. In several synthesized coordination polymers, the dmg ligand, in conjunction with other linkers, connects metal centers to create extended 3D structures. researchgate.net For instance, a copper(II) metal-organic framework with the formula {[Cu(μ3-dmg)(im)2]·3H2O}n was shown by single-crystal X-ray diffraction to possess an intricate 3D framework. rsc.orgresearchgate.net

A fascinating aspect of these 3D structures is the phenomenon of interpenetration, where two or more independent frameworks grow through one another without being covalently bonded. A manganese coordination polymer, [Mn2(μ4-dmg)(μ4-dmg)(μ-dpeten)]n, exhibits a 2-fold interpenetrating 3D structure. researchgate.netresearchgate.net Similarly, a cadmium complex, {[Cd(μ-dmg)(μ-p-tmbix)]⋅H2O}n, also displays a two-fold interpenetrated 3D structure with a dia (diamondoid) topology. researchgate.net In some cases, 2D layers can polycatenate to form 3D frameworks. researchgate.net The formation of these interpenetrating networks is a strategy to fill the voids that would otherwise be present in a single, large-pored framework, leading to more stable structures.

Single crystal X-ray diffraction is crucial for determining the precise way in which the 2,2-dimethylglutarate ligand binds to metal centers. The dmg ligand, with its two carboxylate groups, can adopt various coordination modes, contributing to the structural diversity of its complexes. It has been observed to act as a chelating and bis-bridging ligand, connecting multiple metal ions. researchgate.netresearchgate.net

In a series of cobalt, nickel, and zinc coordination polymers, the dmg ligand was found to exhibit three different coordination modes. researchgate.netresearchgate.net In one manganese complex, the dmg anion coordinates to Mn(II) ions as both a chelate and a bis-bridging ligand, forming a 1D chain which is then linked into a 3D framework. researchgate.netresearchgate.net Research on copper and cadmium complexes with 2-methylimidazole (B133640) revealed that the dmg ligand acts as a bridging ligand between metal centers, forming dimeric units in the copper complex and 1D polymeric chains in the cadmium complex. dergipark.org.tr The flexibility of the glutarate backbone allows it to adopt different conformations to accommodate the coordination requirements of various metal ions and the steric bulk of other ligands in the structure. researchgate.net

Table 1: Selected Crystal Data for Coordination Polymers of this compound

| Compound | Formula | Crystal System | Space Group | Dimensionality | Ref. |

| [Cu2(μ-dmg)2(2-meim)4]∙5H2O | C38H62Cu2N8O13 | Orthorhombic | Pbca | 0D (Dimer) | dergipark.org.tr |

| {[Cd(μ-dmg)(2-meim)2]∙H2O}n | C15H24CdN4O5 | Monoclinic | P21/n | 1D | dergipark.org.tr |

| [Co(μ3-dmg)(μ-dpetan)]n | C19H20CoN2O4 | Monoclinic | P21/c | 2D | researchgate.netresearchgate.net |

| [Co2(μ-dmg)2(μ-pbtx)2]n | C38H44Co2N12O8 | Triclinic | P-1 | 2D | acs.orgsemanticscholar.org |

| {[Cu(μ3-dmg)(im)2]·3H2O}n | C13H20CuN4O7 | Tetragonal | I41/a | 3D | rsc.org |

| [Mn2(μ4-dmg)(μ4-dmg)(μ-dpeten)]n | C28H32Mn2N2O8 | Monoclinic | C2/c | 3D Interpenetrated | researchgate.netresearchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for confirming the identity and structural features of this compound and its derivatives.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its complexes provides key information about the carboxylic acid and carboxylate groups. For the free acid, a very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. utdallas.edu A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid is found around 1700-1715 cm⁻¹. utdallas.edursc.org

When this compound coordinates to a metal ion to form a carboxylate, the IR spectrum changes significantly. The broad O-H band disappears, and the strong C=O stretching band is replaced by two new bands: the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. The separation between these two frequencies (Δν = νas - νs) can provide clues about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). In various synthesized coordination polymers, the presence of bands in these regions confirms the coordination of the deprotonated dmg ligand to the metal centers. acs.orgresearchgate.netrsc.org

Table 2: Characteristic IR Absorption Bands for this compound and its Complexes

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Source |

| Carboxylic Acid | O-H stretch (H-bonded) | ~3000 (broad) | utdallas.edu |

| Carboxylic Acid | C=O stretch | ~1714 | rsc.org |

| Carboxylate | Asymmetric C=O stretch (νas) | ~1550-1554 | acs.orgsemanticscholar.org |

| Carboxylate | Symmetric C=O stretch (νs) | ~1409-1411 | acs.orgsemanticscholar.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides a clear signature of its structure. It typically shows a singlet for the six protons of the two equivalent methyl groups (C(CH₃)₂). The four protons of the two methylene (B1212753) groups (-CH₂-) appear as distinct multiplets. The acidic protons of the two carboxyl groups often produce a broad singlet at a downfield chemical shift (typically >10 ppm), although this signal can sometimes be difficult to observe. chemicalbook.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum gives information about all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the carboxylic acids, the quaternary carbon to which the methyl groups are attached, the two non-equivalent methylene carbons, and the methyl carbons. utdallas.edunih.goviranchembook.ir The chemical shifts of these carbons are consistent with the structure of a dicarboxylic acid. utdallas.edu

Table 3: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Source |

| ¹H | ~1.2 | Singlet (6H, 2 x CH₃) | utdallas.edu |

| ¹H | ~1.9 | Multiplet (2H, -CH₂-) | nih.gov |

| ¹H | ~2.4 | Multiplet (2H, -CH₂-) | nih.gov |

| ¹³C | ~25 | CH₃ | utdallas.edu |

| ¹³C | ~30 | CH₂ | utdallas.edu |

| ¹³C | ~40 | C(CH₃)₂ | utdallas.edu |

| ¹³C | ~45 | CH₂ | utdallas.edu |

| ¹³C | ~175-180 | COOH | utdallas.edu |

Mass Spectrometry (Electron Ionization)

Electron ionization mass spectrometry (EI-MS) is a key analytical technique used to determine the molecular weight and structural features of this compound. In this method, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion ([M]•+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

The mass spectrum of this compound (molar mass: 160.17 g/mol ) typically does not show a prominent molecular ion peak, as it is often unstable and readily undergoes fragmentation. docbrown.info The fragmentation of dicarboxylic acids under electron ionization often involves the cleavage of bonds adjacent to the carbonyl groups. libretexts.org For this compound, this can result in the loss of a hydroxyl group (-OH, mass = 17) or a carboxyl group (-COOH, mass = 45).

Key fragment ions observed in the EI-MS spectrum of this compound are detailed in the table below. The relative abundance of these fragments helps in the structural elucidation of the molecule. The base peak, which is the most intense peak in the spectrum, is assigned a relative intensity of 100%. docbrown.info

Table 1: Characteristic Electron Ionization Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 143 | [M - OH]⁺ | Hydroxyl Radical (•OH) |

| 115 | [M - COOH]⁺ | Carboxyl Radical (•COOH) |

| 97 | [M - COOH - H₂O]⁺ | Carboxyl Radical and Water |

| 73 |

Data sourced from NIST Chemistry WebBook and PubChem. nist.govnih.gov

Photoluminescence Properties of Coordination Polymers

Coordination polymers are compounds formed by the self-assembly of metal ions with organic ligands. This compound, in its deprotonated form (2,2-dimethylglutarate), can act as a ligand in the formation of these polymers. The resulting structures can exhibit interesting photoluminescent properties, which are influenced by the metal ion and the ligand's structure.

The luminescence in coordination polymers can arise from the ligand itself, the metal ion, or from a charge transfer between them. In the case of coordination polymers involving 2,2-dimethylglutarate, the ligand itself is not typically luminescent. However, when coordinated with certain metal ions, particularly lanthanides, the resulting polymer can display characteristic luminescence. nih.govrsc.orgrsc.org The 2,2-dimethylglutarate ligand can influence the coordination environment of the metal ion, which in turn affects the luminescent properties of the polymer. nih.gov

Research has shown that the dimensionality and topology of the coordination polymers, which are influenced by factors such as the metal salt used and the presence of other ligands, can impact their photoluminescent behavior. osti.govresearchgate.net For instance, zinc(II) and cadmium(II) coordination polymers incorporating 2,2-dimethylglutarate and a co-ligand have been synthesized and their luminescent properties investigated. osti.govdeu.edu.tr

The photoluminescence of these materials is typically characterized by their excitation and emission spectra. The excitation spectrum shows the wavelengths of light the material absorbs to become excited, while the emission spectrum shows the wavelengths of light emitted as the material returns to its ground state.

Table 2: Examples of Photoluminescent Properties of Coordination Polymers Incorporating 2,2-Dimethylglutarate

| Polymer System | Metal Ion | Co-ligand | Emission Maximum (nm) | Excitation Maximum (nm) | Reference |

|---|---|---|---|---|---|

| [Zn₂(μ-dmg)₂(μ-p-tmbix)₂]n | Zn(II) | p-tmbix | Not specified | Not specified | researchgate.net |

| [Zn(22dmg)(dpa)]n | Zn(II) | dpa | Luminescence attributed to dpa ligand | Not specified | osti.gov |

dmg = 2,2-dimethylglutarate; p-tmbix = 1,4-bis(imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene; dpa = 4,4′-dipyridylamine; obix = 1,2-bis(imidazol-1-ylmethyl)benzene

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 2,2-dimethylglutaric acid can provide valuable information about its electronic states, including the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Property | Description | Typical Calculated Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 6.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 2.5 D |

| Electron Affinity | The energy change when an electron is added to a neutral atom or molecule to form a negative ion. | 1.2 eV |

| Ionization Potential | The energy required to remove an electron from a gaseous atom or molecule. | 7.3 eV |

Computational Modeling of Biological Interactions

Computational modeling is a powerful tool for predicting and analyzing the interactions of small molecules with biological targets such as enzymes and receptors.

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could elucidate its binding mode within the active site of metabolic enzymes. As a dicarboxylic acid, it may interact with enzymes involved in fatty acid or amino acid metabolism.

A study on the enzymatic decarboxylation of dicarboxylic acids by the enzyme CvFAP (photodecarboxylase from Chlorella variabilis) utilized molecular docking to understand substrate binding. nih.gov Such an approach for this compound would involve preparing a 3D model of the compound and docking it into the crystal structure of a target enzyme. The results would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the acid and amino acid residues in the enzyme's active site.

By understanding the interactions of this compound with specific enzymes, computational models can help predict its influence on biochemical pathways. For example, if docking studies reveal that it is a potent inhibitor of a key enzyme in a particular metabolic pathway, this could suggest a mechanism for its biological effects. As an analogue of intermediates in the Krebs cycle, it could potentially modulate this central metabolic pathway. Dicarboxylic acids are known to be metabolized through peroxisomal β-oxidation, an alternative to the more common mitochondrial β-oxidation of fatty acids. nih.gov Computational models could simulate the flux through these pathways in the presence of this compound to predict its metabolic consequences.

Simulation of Material Properties (e.g., Hydrogen Uptake in Coordination Polymers)

This compound can be used as a linker molecule in the synthesis of coordination polymers, which are materials with a wide range of potential applications, including gas storage. Dicarboxylic acids are frequently used as linkers in the creation of these frameworks. nih.govacs.org

Mechanistic Ambiguity in Carbodiimide/Additive Coupling Reactions

Carbodiimides, often in the presence of additives like N-hydroxysuccinimide (NHS), are commonly used to facilitate the formation of amide bonds from carboxylic acids and amines. However, the precise mechanism of these coupling reactions can be complex and ambiguous.

A key mechanistic insight into the reactions of this compound comes from the Thorpe-Ingold effect , also known as the gem-dialkyl effect. nih.govwikipedia.orglucp.net This effect describes the acceleration of intramolecular ring-closing reactions due to the presence of geminal substituents on the connecting chain.

In the case of this compound, the two methyl groups at the C2 position sterically favor a conformation where the two carboxylic acid groups are brought closer together. This pre-organization significantly accelerates the rate of intramolecular anhydride (B1165640) formation, especially in the presence of a coupling agent like a carbodiimide. researchgate.netresearchgate.net The gem-dimethyl groups compress the internal bond angle, which facilitates the cyclization process. lucp.net This enhanced rate of anhydride formation is a crucial factor in understanding the reaction pathways of this compound in coupling reactions. The formation of a cyclic anhydride as a reactive intermediate can then lead to the desired amide product upon reaction with an amine. The α,α-dimethyl substitution in glutarate esters has been shown to cause a significant enhancement in the rate of anhydride formation. researchgate.net This effect is more pronounced in the formation of five- and six-membered rings. lucp.netresearchgate.net

Advanced Research Directions and Future Perspectives

Exploration of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

2,2-Dimethylglutaric acid (H₂dmg) serves as a valuable ligand in the synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). Its dicarboxylate nature allows it to bridge metal centers, creating diverse structural topologies. Researchers have systematically synthesized CPs by combining this compound with various metal salts (such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)) and secondary semiflexible ligands like bis(triazole) derivatives. nih.gov These syntheses are often carried out using hydrothermal methods, which yield crystalline materials. nih.gov The resulting frameworks can exhibit 2D and 3D supramolecular structures, with the specific dimensionality and topology influenced by the choice of metal ion and secondary ligands. nih.gov The thermal stability of these materials has been investigated, with studies showing that many of these CPs are stable up to 300 °C. nih.gov

Table 1: Synthesized Coordination Polymers Incorporating this compound This interactive table summarizes the key components of novel coordination polymers synthesized using this compound and bis(triazole)-derived ligands.

| Compound Number | Metal Ion | Secondary Ligand | Formula |

|---|---|---|---|

| 1 | Co(II) | obtx | [Co(μ-dmg)(μ-obtx)]n |

| 2 | Ni(II) | obtx | [Ni(μ-dmg)(μ-obtx)]n |

| 3 | Cu(II) | obtx | [Cu(μ-dmg)(μ-obtx)]n |

| 4 | Zn(II) | pbtx | [Zn(μ-dmg)(μ-pbtx)]n |

Coordination polymers and MOFs built with ligands like this compound are a key area in the development of stimuli-responsive materials. These "smart" materials can change their properties in response to external triggers, such as the introduction of a specific chemical vapor. dntb.gov.uanih.gov The response can manifest as a change in color, luminescence, or other measurable physical properties. rsc.org The porosity and active sites within the framework, contributed by both the metal centers and the organic ligands, allow for interactions with guest molecules, making them suitable for sensing applications. nih.gov The development of these materials focuses on creating structures that can selectively interact with target analytes, leading to a detectable and often reversible response. rsc.orgrsc.org

A significant application of MOFs derived from this compound is in the field of chemical sensing. Specifically, a series of five coordination polymers have demonstrated sensitivity to ammonia (B1221849) (NH₃) vapor. nih.gov The porous nature of CPs and MOFs makes them effective adsorbents for various gaseous molecules. nih.govmdpi.com When exposed to ammonia, these materials can exhibit a noticeable change in their fluorescent properties, providing a basis for a sensing mechanism. This response makes them promising candidates for the next generation of sensing devices designed to detect toxic and volatile organic compounds. nih.gov The selectivity for ammonia over other vapors is a critical feature, enhancing their practical utility in health and safety applications. rsc.org

Further Investigation into Biological Mechanisms and Therapeutic Potential

While primarily a subject of chemical research, this compound also presents avenues for biological investigation due to its structural characteristics and metabolic presence.

This compound is recognized as a metabolite, notably in the breakdown pathway of the amino acid L-isoleucine. smolecule.com Its presence in biological fluids like urine has led to research into its potential as a biomarker for certain metabolic disorders. smolecule.com For instance, altered levels of this acid may be associated with conditions such as maple syrup urine disease and diabetic ketoacidosis. smolecule.com As an alpha,omega-dicarboxylic acid, it is structurally related to other key metabolites involved in cellular energy production. smolecule.comnih.gov Further research is aimed at fully elucidating its specific roles in metabolic pathways and understanding how its concentration is affected by various physiological and pathological states.

The structural similarity of dicarboxylic acids to the excitatory amino acid glutamate has prompted research into their neurological effects. familiasga.com Specifically, glutaric acid and 3-hydroxyglutaric acid, which are structurally related to this compound, are known to accumulate in the inherited organic aciduria known as Glutaryl-CoA Dehydrogenase Deficiency. familiasga.com These compounds are implicated in excitotoxic cell damage through the activation of N-methyl-D-aspartate (NMDA) receptors, which can contribute to the acute striatal degeneration seen in this disease. familiasga.com This known mechanism for similar molecules suggests a potential, though yet unexplored, area of research for this compound to investigate whether it shares any neuroactive properties or plays a role in the pathophysiology of neurodegenerative conditions. familiasga.commdpi.com

Development of Advanced Analytical Methods in Biological Matrices

The detection and quantification of this compound in biological samples such as urine and blood are crucial for metabolic studies. Advanced analytical techniques, primarily chromatography coupled with mass spectrometry, are the methods of choice. mdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer the high sensitivity and specificity required for analyzing complex biological matrices. mdpi.comnih.gov

A significant challenge in the analysis of organic acids is the separation of isomers, which may co-elute and have similar mass spectra. For example, methods have been developed to improve the chromatographic separation of 2- and 3-hydroxyglutaric acid by modifying the GC temperature gradient, a technique that could be adapted for this compound and its isomers. nih.gov Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering substances. mdpi.com

Table 2: Mass Spectrometry Data for this compound This interactive table provides key mass spectrometry identification data for this compound, sourced from the NIST Mass Spectrometry Data Center.

| Parameter | Value |

|---|---|

| Library | Main library |

| Total Peaks | 102 |

| m/z Top Peak | 115 |

| m/z 2nd Highest | 141 |

Integration with Systems Biology Approaches (e.g., Metabolomics)

The integration of this compound into systems biology, particularly through metabolomics, is an emerging area of research. As a metabolite, its presence and concentration in biological fluids can provide insights into the state of various metabolic pathways. smolecule.com Metabolomic studies have identified this compound as a component of the human metabolome, with its levels potentially serving as a biomarker for certain physiological or pathological conditions. smolecule.com

Research has suggested that urinary levels of this compound could be indicative of specific metabolic disturbances. For instance, it has been investigated as a potential biomarker for conditions such as diabetic ketoacidosis and maple syrup urine disease. smolecule.com In these states, alterations in branched-chain amino acid metabolism can lead to the accumulation of specific intermediary metabolites, including this compound. smolecule.com

The use of advanced analytical techniques, such as mass spectrometry, is crucial for the accurate detection and quantification of this compound in complex biological samples. nih.gov These approaches allow for the comprehensive profiling of metabolites, enabling researchers to correlate changes in this compound levels with broader metabolic shifts and disease phenotypes.

| Metabolomic Context | Key Findings | Potential Significance |

| Human Metabolite | Identified as an α,ω-dicarboxylic acid and a known human metabolite. nih.govebi.ac.uk | Establishes its relevance in normal and pathological human physiology. |

| Biomarker Potential | Investigated as a urinary biomarker for metabolic disorders. smolecule.com | Could aid in the non-invasive diagnosis or monitoring of diseases like diabetic ketoacidosis. smolecule.com |

| Metabolic Profiling | Detected in studies analyzing the metabolic profiles of inborn errors of metabolism. smolecule.com | Changes in its concentration may reflect enzymatic blocks or dysregulation in specific metabolic pathways. |

This table summarizes the role of this compound in metabolomics based on available research findings.

Exploration of Interactions with Other Biological Molecules and Pathways

The biological activity of this compound is intrinsically linked to its interactions with enzymes and its participation in metabolic pathways. Its structural similarity to other dicarboxylic acids, such as glutaric acid and its derivatives, suggests potential roles in metabolic regulation and energy production. smolecule.com

One of the key pathways where this compound is involved is the catabolism of branched-chain amino acids, specifically as a metabolite of L-isoleucine. smolecule.com This places it within a crucial network for energy homeostasis and protein metabolism. Research indicates that it can act as a substrate for various enzymes, though the specific enzymes that metabolize it are not yet extensively documented. smolecule.com

Furthermore, the study of related dicarboxylic acids provides a framework for hypothesizing the potential interactions of this compound. For example, other glutaric acid derivatives, such as D-2-hydroxyglutaric acid, are known to significantly impact mitochondrial function by inhibiting key enzymes like cytochrome c oxidase and ATP synthase in certain contexts. nih.govresearchgate.net While direct evidence for this compound is limited, its structure suggests that it could potentially interact with mitochondrial pathways involved in energy metabolism. The accumulation of various acyl-CoA compounds is a hallmark of certain inborn errors of metabolism, such as glutaric aciduria type II, which is characterized by defects in fatty acid and amino acid oxidation. medlineplus.govnih.govmdpi.com

| Molecule/Pathway | Nature of Interaction | Implicated Biological Process |

| Enzymes | Can serve as a substrate. smolecule.com | Biodegradation and metabolic conversion. |

| L-Isoleucine Metabolism | Functions as a downstream metabolite. smolecule.com | Branched-chain amino acid catabolism. |

| Mitochondrial Energy Metabolism | Potential role due to structural similarity to other dicarboxylic acids. smolecule.comnih.gov | Cellular respiration and energy production (hypothesized). |

This table outlines the known and potential interactions of this compound with biological molecules and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the primary roles of 2,2-Dimethylglutaric acid in synthesizing coordination polymers (CPs)?

- Methodological Answer : this compound (H₂dmg) acts as a dicarboxylic acid linker in CP synthesis. Hydrothermal reactions with metal ions (e.g., Zn²⁺, Co²⁺) and flexible ligands (e.g., bis(triazole) derivatives) yield diverse structures. For example, combining H₂dmg with 1,4-bis(imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene under controlled pH and temperature produces 1D–3D polymers. Structural characterization employs single-crystal X-ray diffraction (e.g., OLEX2 software) and FT-IR spectroscopy to confirm carboxylate coordination modes .

Q. How is the vapor pressure of this compound determined experimentally?

- Methodological Answer : The Knudsen effusion technique measures vapor pressure across temperatures (e.g., 298–328 K). Sample sublimation rates in a vacuum chamber are tracked via mass loss, and the Clausius-Clapeyron equation calculates enthalpy of sublimation. This data is critical for predicting the compound’s behavior in atmospheric aerosol studies or material deposition processes .

Q. What spectroscopic methods validate the purity of synthesized this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms molecular structure by identifying methyl (δ ~1.2 ppm) and carboxyl (δ ~12 ppm) protons. High-performance liquid chromatography (HPLC) with UV detection at 210 nm assesses purity (>98%). Melting point analysis (82–86°C) and elemental analysis (C, H, O) further validate consistency .

Advanced Research Questions

Q. How do auxiliary ligand properties influence the dimensionality of this compound-based coordination polymers?

- Methodological Answer : Ligand flexibility and steric effects dictate polymer topology. Rigid ligands favor 2D layers (e.g., square-grid networks), while flexible ligands enable 3D frameworks via conformational adaptability. For example, using 1,2-bis(4-pyridyl)ethane with H₂dmg forms interpenetrated networks. Synchrotron PXRD and topological analysis (e.g., TOPOS software) quantify structural diversity. Contradictions between predicted and observed structures often arise from solvent polarity or counterion effects, requiring DFT simulations for resolution .

Q. What strategies resolve discrepancies in metabolic pathway data involving this compound isomers?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns distinguishes 2,2- and 3,3-dimethylglutaric acid isomers in biological matrices (e.g., urine). Isotopic labeling (¹³C-methyl groups) tracks incorporation into metabolic cycles. For conflicting data (e.g., unexpected accumulation in L-2-hydroxyglutaric aciduria), enzyme inhibition assays (e.g., L-2-hydroxyglutarate dehydrogenase activity) clarify competitive binding mechanisms .

Q. How can reaction conditions minimize byproducts during this compound-mediated syntheses?

- Methodological Answer : Optimizing stoichiometry (e.g., 1:3 molar ratio of H₂dmg to ligand) reduces non-equimolar byproducts. Solvent selection (e.g., DMF vs. water) and pH control (5–7) suppress esterification or decarboxylation. Real-time monitoring via in-situ Raman spectroscopy identifies intermediates. Post-synthesis purification uses Soxhlet extraction with ethanol to isolate CPs from unreacted precursors .

Q. What computational approaches predict this compound’s reactivity in novel applications?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive carboxyl and methyl sites. Molecular dynamics simulations model interactions with enzymes (e.g., acyl-CoA dehydrogenases) or atmospheric oxidants (e.g., OH radicals). Validation requires comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots from gas-phase reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.